Superior SMO Binding Potency
Erismodegib demonstrates higher binding affinity for the human Smoothened (SMO) receptor compared to the alternative SMO inhibitor, Glasdegib (PF-04449913). In cell-free binding assays, Erismodegib inhibits human SMO with an IC50 of 2.5 nM , whereas Glasdegib exhibits an IC50 of 4-5 nM for the same target under comparable assay conditions . This nearly two-fold difference in potency at the primary target is a critical factor for researchers requiring maximal pathway inhibition at lower compound concentrations.
| Evidence Dimension | Human Smoothened (SMO) Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | Glasdegib (PF-04449913), IC50 = 4 nM or 5 nM |
| Quantified Difference | Erismodegib is 1.6 to 2-fold more potent than Glasdegib in cell-free human SMO binding assays. |
| Conditions | Cell-free Smoothened binding assay using recombinant human SMO protein. |
Why This Matters
This potency difference allows for lower effective concentrations in vitro, which can minimize off-target effects and reduce the cost-per-experiment when compared to less potent alternatives like Glasdegib.
